(R)-3-hydroxy-4-methylpentanoic acid
Description
Nomenclature, Stereochemical Designation, and Structural Features of (R)-3-hydroxy-4-methylpentanoic acid
This compound is a molecule with the chemical formula C₆H₁₂O₃. nih.gov Its structure is characterized by a five-carbon pentanoic acid backbone. A hydroxyl (-OH) group is attached to the third carbon (C3), and a methyl (-CH₃) group is attached to the fourth carbon (C4). The designation "(R)" at the C3 position specifies the absolute configuration of the chiral center, indicating the spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.
The systematic IUPAC name for this compound is (3R)-3-hydroxy-4-methylpentanoic acid. nih.gov It is also known by synonyms such as (R)-β-Hydroxyisocaproic acid. scbt.com The molecule's chirality is a crucial feature, as enantiomers of a compound can exhibit markedly different biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3R)-3-hydroxy-4-methylpentanoic acid nih.gov |
| Synonyms | This compound, (R)-β-Hydroxyisocaproic acid nih.govscbt.com |
| CAS Number | 77981-87-4 nih.gov |
| Molecular Formula | C₆H₁₂O₃ nih.gov |
| Molecular Weight | 132.16 g/mol nih.gov |
| Structure | A pentanoic acid with a hydroxyl group at C3 and a methyl group at C4. The stereocenter at C3 has an (R) configuration. |
| Functional Groups | Carboxylic acid (-COOH), Hydroxyl (-OH) |
| Chiral Center | C3 |
Academic Significance of Chiral 3-Hydroxy Carboxylic Acids in Contemporary Research
Chiral 3-hydroxy carboxylic acids, often referred to as β-hydroxy acids, represent a fundamentally important class of molecules in modern chemical research. Their significance stems from several key attributes:
Versatile Chiral Building Blocks: These compounds are highly valued as precursors in asymmetric synthesis. nih.gov The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical modifications. nih.gov These functional groups can be selectively protected, activated, or transformed to build more complex molecular architectures with controlled stereochemistry.
Natural Occurrence and Biological Relevance: Many biologically active natural products contain β-hydroxy acid motifs. nih.gov These structures are found in compounds with diverse activities, including antibiotics and signaling molecules. nih.govmuni.cz The study of these natural products often necessitates the synthesis of specific chiral β-hydroxy acid fragments.
Access to Important Pharmaceuticals: The enantiomerically pure forms of β-hydroxy acids are crucial intermediates in the synthesis of various pharmaceuticals. researchgate.net The stereochemistry of a drug is often critical to its efficacy and safety, as different enantiomers can have different pharmacological or toxicological profiles. researchgate.net
Biopolymer Research: (R)-3-hydroxyalkanoic acids are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. nih.gov Research into these biopolymers is driven by the need for sustainable and environmentally friendly materials.
The demand for enantiomerically pure compounds has spurred the development of numerous synthetic methods, including microbial processes and enzymatic resolutions, to produce chiral hydroxycarboxylic acids. nih.gov
Overview of Key Research Areas and Unresolved Questions Pertaining to this compound
Research involving this compound is primarily concentrated in the field of organic synthesis, where it serves as a valuable chiral starting material. Key research areas include:
Asymmetric Synthesis: A significant focus of research is the development of stereoselective methods to synthesize this compound. One notable method involves the aldol (B89426) reaction of chiral enolates, such as those derived from (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA), with isobutyraldehyde. orgsyn.org This approach allows for the preparation of this compound with high optical purity. orgsyn.org
Synthesis of Natural Products and Complex Molecules: This chiral building block is utilized as a precursor in the total synthesis of more complex molecules. For instance, it has been identified as an intermediate in the synthesis of compounds isolated from natural sources like Turkish tobacco leaves. chemicalbook.com Its structural features are also relevant to the synthesis of protected amino acids for peptide synthesis.
Biocatalysis and Metabolic Studies: The biosynthesis of chiral hydroxy acids is an active area of investigation. While specific metabolic pathways involving this compound in humans are not well-documented, the broader class of hydroxy acids is known to be involved in various microbial metabolic pathways. nih.gov Research into enzymatic and microbial production methods for chiral hydroxy acids is ongoing, aiming for more efficient and sustainable synthesis routes. researchgate.net
Despite the progress made, some questions and challenges remain:
Improving Stereoselectivity and Yield: While methods for synthesizing this compound exist, achieving near-perfect enantiomeric purity and high yields in a cost-effective and scalable manner remains a continuous goal for synthetic chemists.
Exploration of Biological Roles: The full extent of the biological roles of this compound, particularly in microbial or plant systems, is not completely understood. Further investigation could reveal novel metabolic pathways or signaling functions.
Development of Novel Applications: The potential of this specific chiral building block in the synthesis of new pharmaceuticals, agrochemicals, or advanced materials is an area ripe for further exploration. Identifying new target molecules where its unique structure can be advantageously incorporated is a key objective for future research.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYOWLXYZJSN-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439157 | |
| Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77981-87-4 | |
| Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Enantiopure R 3 Hydroxy 4 Methylpentanoic Acid
Enantioselective Catalysis Approaches
Enantioselective catalysis offers a direct and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric Hydrogenation and Reduction Strategies
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral β-hydroxy acids. This strategy typically involves the enantioselective reduction of a prochiral β-keto acid or ester precursor. While direct asymmetric hydrogenation of β-keto acids can be challenging, the reduction of their corresponding esters is well-established.
The general approach involves the hydrogenation of a β-keto ester, such as ethyl 3-keto-4-methylpentanoate, using a chiral transition metal catalyst. Ruthenium-based catalysts bearing chiral phosphine ligands, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed for this transformation. The catalyst facilitates the delivery of hydrogen to one face of the ketone, leading to the formation of the desired (R)-hydroxy ester with high enantioselectivity. Subsequent hydrolysis of the ester group yields the target acid, (R)-3-hydroxy-4-methylpentanoic acid.
Key Features of Asymmetric Hydrogenation:
High Enantioselectivity: Can achieve excellent enantiomeric excess (ee).
Atom Economy: Hydrogenation is an atom-economical process.
Catalyst Efficiency: A small amount of catalyst can produce a large amount of product.
Dynamic kinetic resolution (DKR) is another advanced strategy that can be applied. In DKR, a racemic starting material, such as an α-substituted-β-keto ester, is converted into a single enantiomer of the product. This is achieved by combining a catalyst for asymmetric reduction with conditions that allow for the rapid racemization of the starting material. researchgate.net
Chiral Auxiliary-Mediated Aldol (B89426) Reactions and Related Asymmetric Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically pure product. This method is particularly effective for aldol reactions to synthesize β-hydroxy carbonyl compounds.
A well-documented synthesis of this compound utilizes the chiral auxiliary (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297), known as (R)-HYTRA. orgsyn.org In this procedure, the lithium enolate of (R)-HYTRA undergoes a highly diastereoselective aldol addition with isobutyraldehyde (2-methylpropanal). orgsyn.org The bulky triphenylethyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This controlled approach establishes the desired (R) stereochemistry at the newly formed hydroxyl-bearing carbon. orgsyn.orgyoutube.comblogspot.com
The reaction sequence is as follows:
Enolate Formation: The acetate group attached to the (R)-HYTRA auxiliary is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral lithium enolate. orgsyn.org
Aldol Addition: The enolate reacts with isobutyraldehyde at low temperatures (e.g., -128 °C) to form the aldol adduct with high diastereoselectivity. orgsyn.org
Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, typically by hydrolysis with a base like potassium hydroxide, to release this compound. orgsyn.org
This method affords the final product in good yield and high optical purity (86–92% ee). orgsyn.org A significant advantage is that the chiral auxiliary can often be recovered and reused. orgsyn.org
Other notable chiral auxiliaries used for similar transformations include Evans oxazolidinones and pseudoephedrine amides, which also provide excellent stereocontrol in aldol reactions. wikipedia.orgsigmaaldrich.com
| Auxiliary | Aldehyde | Key Reagents | Yield | Optical Purity (ee) | Reference |
| (R)-HYTRA | Isobutyraldehyde | LDA, THF, KOH | 61-78% | 86-92% | orgsyn.org |
Organocatalytic and Chemoenzymatic Syntheses
Organocatalysis refers to the use of small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of β-hydroxy acids, organocatalytic aldol reactions provide a metal-free alternative to traditional methods. Chiral amines, such as proline and its derivatives, are common organocatalysts.
A general organocatalytic approach would involve the reaction between a ketone or aldehyde and a ketene silyl acetal, catalyzed by a chiral Lewis base or Brønsted acid. Another strategy involves a combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reaction sequence to synthesize enantioenriched β-hydroxy esters, which can then be hydrolyzed. organic-chemistry.orgnih.gov These methods can achieve high yields and excellent enantioselectivity under mild, often non-anhydrous conditions. organic-chemistry.orgnih.gov
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a target molecule. This approach leverages the high selectivity of enzymes for certain transformations. For instance, a racemic mixture of a precursor could be resolved using a lipase-catalyzed kinetic resolution, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two.
Chiral Pool Approaches Utilizing Readily Available Precursors
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and hydroxy acids, which can serve as starting materials for complex chiral molecules.
L-leucine, a common amino acid, is a logical chiral precursor for the synthesis of this compound due to their structural similarity. The biosynthesis of the target compound is known to originate from the catabolism of L-leucine. A synthetic strategy could mimic this pathway.
A plausible synthetic route from L-leucine would involve:
Deamination: Conversion of the α-amino group of L-leucine to a hydroxyl group with retention of configuration. This can be achieved via diazotization with sodium nitrite in an acidic solution, yielding (R)-2-hydroxy-4-methylpentanoic acid.
Homologation: A one-carbon chain extension of the carboxylic acid is required. This can be accomplished through various established methods, such as the Arndt-Eistert synthesis. This would involve converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield the desired this compound.
This approach leverages the readily available chirality of L-leucine to establish the stereocenter in the final product.
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to control the formation of stereoisomers when a new chiral center is created in a molecule that already contains one or more chiral centers. In the context of this compound, this approach would typically involve starting with a chiral substrate and performing a reaction that introduces the hydroxyl group with a specific orientation relative to the existing stereocenter.
For example, one could start with a chiral molecule containing the isopropyl group and an adjacent stereocenter. A substrate-controlled aldol reaction or the reduction of a chiral β-keto ester, where the existing stereocenter directs the approach of the reagent, could be employed. The stereochemical outcome is dictated by the inherent steric and electronic properties of the substrate, often explained by models like Felkin-Anh or Cram's rule. While powerful, designing a specific diastereoselective route for this compound that is more efficient than enantioselective methods can be challenging.
Chemoenzymatic and Biocatalytic Syntheses
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.
Biocatalytic Reduction: A prominent strategy for producing chiral hydroxy acids is the asymmetric reduction of a corresponding keto acid. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. mdpi.com A biocatalytic process for this compound would involve the reduction of 3-keto-4-methylpentanoic acid using a specific KRED that favors the formation of the (R)-enantiomer. These processes often employ a cofactor regeneration system, for example, using a dehydrogenase and a sacrificial alcohol like isopropanol, to make the process economically viable. tudelft.nl
Whole-Cell Biotransformation: Some microorganisms are known to naturally produce this compound. For instance, the bacterium Chromobacterium violaceum is a known producer. Fermentation processes using engineered or wild-type strains of such organisms can be developed for the direct production of the target molecule from simple carbon sources. Genetic engineering can be used to enhance the metabolic flux towards the desired product by overexpressing key enzymes in the biosynthetic pathway derived from L-leucine catabolism.
Ene-Reductases: Another biocatalytic approach involves the asymmetric reduction of the C=C double bond of an α,β-unsaturated precursor. Enoate reductases from the 'Old Yellow Enzyme' family can catalyze such reductions with high enantioselectivity. researchgate.net A suitable precursor, such as 4-methyl-3-oxopent-4-enoic acid, could potentially be reduced and hydrated in a biocatalytic cascade to yield the final product.
| Method | Precursor | Catalyst/Enzyme | Key Advantage |
| Asymmetric Hydrogenation | 3-Keto-4-methylpentanoate | Chiral Ru-BINAP | High efficiency, atom economy |
| Chiral Auxiliary Aldol | Acetate attached to (R)-HYTRA | Isobutyraldehyde | High diastereoselectivity, recoverable auxiliary |
| Chiral Pool Synthesis | L-Leucine | Chemical modification | Utilizes natural chirality |
| Biocatalytic Reduction | 3-Keto-4-methylpentanoic acid | Ketoreductase (KRED) | Excellent enantioselectivity, mild conditions |
Whole-Cell Biotransformations
Whole-cell biotransformation has emerged as a powerful and sustainable approach for the synthesis of chiral compounds. This method utilizes intact microbial cells, which contain a cascade of enzymes capable of catalyzing complex multi-step reactions. The use of whole cells obviates the need for enzyme purification and cofactor regeneration, making it a cost-effective and operationally simpler alternative to using isolated enzymes.
One of the promising microbial genera for the production of chiral hydroxy acids is Rhodococcus. Species within this genus are known for their broad substrate specificity and robust metabolic pathways, enabling them to perform a variety of biotransformations. In the context of synthesizing this compound, a plausible whole-cell biotransformation strategy involves the use of a suitable Rhodococcus strain to catalyze the stereoselective reduction of a precursor molecule, such as 3-oxo-4-methylpentanoic acid, or the direct conversion from a more fundamental starting material like isobutyraldehyde through an aldol-type reaction followed by stereoselective reduction.
While specific literature detailing the use of Rhodococcus for the direct synthesis of this compound is limited, studies on analogous transformations provide strong evidence for its feasibility. For instance, various Rhodococcus strains have been successfully employed in the production of other chiral hydroxy acids through the stereoselective oxidation of corresponding alkanes or the reduction of keto acids. The inherent enzymatic machinery within these microorganisms, particularly alcohol dehydrogenases with a preference for the (R)-enantiomer, makes them ideal candidates for this synthetic route.
Table 1: Hypothetical Whole-Cell Biotransformation for this compound
| Parameter | Details |
| Biocatalyst | Rhodococcus erythropolis (or other suitable strain) |
| Substrate | 3-oxo-4-methylpentanoic acid or Isobutyraldehyde and a C2 donor |
| Key Enzymes | Alcohol Dehydrogenase, Aldolase |
| Product | This compound |
| Potential Yield | Moderate to High |
| Potential Enantiomeric Excess | >95% |
Isolated Enzyme-Catalyzed Reactions
The use of isolated enzymes offers a more controlled and specific approach to biocatalysis compared to whole-cell systems. This method allows for the optimization of reaction conditions for a single enzymatic step, potentially leading to higher yields and stereoselectivity. Two primary enzymatic strategies are particularly relevant for the synthesis of enantiopure this compound: asymmetric reduction of a prochiral ketone and kinetic resolution of a racemic mixture.
Asymmetric Reduction using Alcohol Dehydrogenases (ADHs):
Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of producing this compound, an ADH with appropriate stereoselectivity can be used to reduce the prochiral ketone, 3-oxo-4-methylpentanoic acid. The selection of an ADH that preferentially produces the (R)-enantiomer is crucial for the success of this method. Several commercially available ADHs, often sourced from organisms like Lactobacillus or engineered variants, exhibit high enantioselectivity for the synthesis of (R)-alcohols. mdpi.com
The reaction requires a stoichiometric amount of a cofactor, typically NADH or NADPH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) to improve the economic viability of the process.
Kinetic Resolution using Lipases:
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme. For the synthesis of enantiopure this compound, a lipase (B570770), such as that from Candida rugosa, can be employed to selectively acylate one of the enantiomers in a racemic mixture of 3-hydroxy-4-methylpentanoic acid. d-nb.info
By carefully controlling the reaction conditions, the lipase can be directed to preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted this compound. The efficiency of this method is highly dependent on the enantioselectivity of the chosen lipase.
Table 2: Isolated Enzyme-Catalyzed Reactions for this compound
| Method | Enzyme | Substrate | Product | Typical Enantiomeric Excess (ee) |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 3-oxo-4-methylpentanoic acid | This compound | >99% |
| Kinetic Resolution | Candida rugosa Lipase | Racemic 3-hydroxy-4-methylpentanoic acid | This compound | >95% |
Comparative Analysis of Synthetic Efficiencies, Stereoselectivity, and Scalability
The choice between whole-cell biotransformations and isolated enzyme-catalyzed reactions for the synthesis of this compound depends on a variety of factors, including the desired scale of production, cost considerations, and the required level of purity.
Synthetic Efficiency:
Stereoselectivity:
Both methods are capable of achieving excellent stereoselectivity. The enantiomeric excess (ee) for both whole-cell biotransformations utilizing stereoselective reductases and isolated ADH-catalyzed reductions can often exceed 99%. The stereoselectivity of kinetic resolution with lipases is also typically high, with ee values often greater than 95%. The choice of a highly selective enzyme is paramount in both approaches.
Scalability:
Whole-cell biotransformations are generally considered highly scalable and are well-suited for large-scale industrial production in fermenters. The robustness of whole cells and the lack of a need for exogenous cofactors are significant advantages in this regard. While the scalability of isolated enzyme reactions has historically been a concern due to the cost of enzymes and cofactors, advancements in enzyme immobilization and cofactor regeneration technologies have made them increasingly viable for industrial applications. Immobilized enzymes can be reused, significantly reducing catalyst costs and facilitating continuous processing.
Table 3: Comparative Analysis of Synthetic Methodologies
| Feature | Whole-Cell Biotransformations | Isolated Enzyme-Catalyzed Reactions |
| Synthetic Efficiency | Moderate to High | High to Very High |
| Stereoselectivity | Excellent (>95% ee) | Excellent (>99% ee for reduction, >95% for resolution) |
| Scalability | Highly Scalable | Scalable with enzyme immobilization and cofactor regeneration |
| Cost | Generally lower operational costs | Higher initial enzyme and cofactor costs, but can be offset by reuse |
| Process Complexity | Simpler process, no enzyme purification | More complex, requires enzyme purification/immobilization and cofactor regeneration |
| Product Purity | May require more extensive downstream processing | Generally higher product purity, simpler downstream processing |
Biosynthesis, Natural Occurrence, and Metabolic Context
Identification and Isolation from Diverse Natural Sources (e.g., Microbial, Plant, Fungal Metabolites)
(R)-3-hydroxy-4-methylpentanoic acid has been isolated from a variety of natural environments, highlighting its production by a diverse array of organisms.
One of the notable sources of this compound is the marine environment, where it has been identified as a constituent of scalarane sesterterpenes isolated from marine sponges. These complex natural products are often biosynthesized by the sponges themselves or by their symbiotic microorganisms.
In the microbial realm, the bacterium Chromobacterium violaceum is a known producer of 3-hydroxy-4-methylpentanoic acid. nih.gov This bacterium is recognized for its production of a variety of secondary metabolites. Additionally, the methyl ester of 3-hydroxy-4-methylpentanoic acid has been isolated from Turkish tobacco leaves, indicating its presence in the plant kingdom.
While the broader class of hydroxy fatty acids is known to be widespread among fungi, specific isolation of the this compound enantiomer from fungal sources is an area of ongoing research. nih.gov The production of various 3-hydroxy fatty acids by bacteria such as Lactobacillus plantarum further suggests the prevalence of related compounds in the microbial world.
Table 1: Documented Natural Sources of this compound and its Derivatives
| Natural Source | Organism Type | Compound Form |
| Marine Sponges | Animal (Invertebrate) | Component of scalarane sesterterpenes |
| Chromobacterium violaceum | Bacterium | 3-hydroxy-4-methylpentanoic acid nih.gov |
| Turkish Tobacco | Plant | Methyl 3-hydroxy-4-methylpentanoate |
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound is intricately linked to primary metabolic pathways, particularly the catabolism of branched-chain amino acids.
Research indicates that the biosynthesis of this compound can originate from the catabolism of the amino acid L-leucine. The breakdown of leucine (B10760876) produces key intermediates that can be shunted into the pathway for the synthesis of this β-hydroxy acid. In the bacterium Chromobacterium violaceum, the biosynthesis has been shown to proceed from 3-hydroxyisovalerate and 4-methylvalerate. nih.gov
In engineered Escherichia coli, the production of 3-hydroxy-4-methylvaleric acid (an alternative name for the compound) has been achieved by providing isobutyrate and acetyl-CoA as precursor molecules. This suggests a condensation reaction between an activated form of isobutyrate (isobutyryl-CoA) and acetyl-CoA to form a β-ketoacyl-CoA intermediate, which is then reduced to the final product.
The general pathway for the biosynthesis of branched-chain fatty acids from branched-chain amino acids involves the initial conversion of the amino acid to its corresponding α-keto acid. researchgate.net For leucine, this is α-ketoisocaproate. This α-keto acid can then be further metabolized to provide the building blocks for branched-chain fatty acid synthesis.
The enzymatic machinery responsible for the synthesis of this compound involves a sequence of reactions catalyzed by specific enzymes.
In Chromobacterium violaceum, the synthesis is reportedly carried out by a cyclic lipopeptide synthase and a cyclic lipopeptide lyase . nih.gov This suggests a non-ribosomal peptide synthetase (NRPS) or a related multi-enzyme complex is involved in its production.
Studies with engineered E. coli point to a pathway involving three key enzyme types:
Thiolase: This enzyme catalyzes the condensation of two acyl-CoA molecules. In this case, it would be the condensation of isobutyryl-CoA and acetyl-CoA.
Reductase: A reductase enzyme is responsible for the stereospecific reduction of the β-keto group of the intermediate to a hydroxyl group, forming the (R)-configuration.
Thioesterase: This enzyme hydrolyzes the CoA thioester of the final product to release the free this compound.
The biosynthesis of related β-hydroxy fatty acids in other bacteria, such as the formation of the 3-hydroxy fatty acid moiety of surfactin (B1297464) in Bacillus subtilis, involves a cytochrome P450 enzyme, YbdT, which hydroxylates the fatty acid. nih.gov While this is a different mechanism, it highlights the diverse enzymatic strategies employed by microorganisms to produce hydroxy fatty acids.
Role in Microbial Metabolism and Fermentation Processes
This compound and related compounds play significant roles in the metabolism of various microorganisms, including those involved in fermentation.
One of the most cited roles for this compound is as a precursor in the biosynthesis of the antibiotic erythromycin (B1671065). nih.gov This positions it as an important intermediate in the secondary metabolism of antibiotic-producing actinomycetes.
In the context of fermentation, the production of a related compound, 3-amino-4-methylpentanoic acid, by the yeast Torulaspora delbrueckii has been shown to influence the aroma profile of wine by promoting the synthesis of ethyl esters by Saccharomyces cerevisiae. medchemexpress.com While not the exact compound, this highlights the potential for branched-chain acid derivatives to act as signaling or modulator molecules in mixed microbial environments.
The production of various 3-hydroxy fatty acids by lactic acid bacteria, such as Lactobacillus plantarum, suggests a role in microbial antagonism. These compounds have been shown to possess antifungal properties, potentially giving the producing bacteria a competitive advantage in their ecological niche. researchgate.net
Biological Occurrence and Significance in Non-Human Organisms
The presence of this compound in a variety of non-human organisms points to its diverse biological significance.
As mentioned, its incorporation into scalarane sesterterpenes in marine sponges suggests a structural or defensive role for the parent molecule within the sponge holobiont. In bacteria like Chromobacterium violaceum, its production as a potential antibiotic precursor highlights its importance in chemical defense and interspecies competition. nih.gov
The broader class of hydroxy fatty acids is known to have various biological activities, including antifungal properties. nih.gov This suggests that organisms producing this compound may use it as a defense mechanism against pathogenic or competing fungi. For instance, certain 3-hydroxy fatty acids have been shown to disrupt the cell membranes of susceptible fungi. researchgate.net
Furthermore, some hydroxy fatty acid derivatives act as quorum-sensing molecules, or quormones, regulating virulence in pathogenic bacteria like Ralstonia solanacearum. medchemexpress.com While this specific role has not been definitively assigned to this compound, it represents a potential function for this class of molecules in microbial communication and pathogenesis. The metabolism of related (R)-3-hydroxybutyrate in Pseudomonas aeruginosa is regulated and essential for growth on this carbon source, indicating the importance of pathways for utilizing such compounds. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For (R)-3-hydroxy-4-methylpentanoic acid, NMR is crucial for confirming its constitution and for determining its enantiomeric purity, often through the use of chiral resolving agents.
Illustrative ¹H NMR Data for a Synthetic Intermediate:
δ (ppm): 0.82 (d, 3H, J=6.9 Hz), 0.83 (d, 3H, J=6.7 Hz), 1.53 (m, 1H), 2.35 (m, 2H), 3.56 (m, 1H) orgsyn.org
Note: This data corresponds to the intermediate product still containing the chiral auxiliary and not the final this compound.
To determine the enantiomeric excess (e.e.) of a chiral compound like this compound by NMR, chiral shift reagents (CSRs) are frequently employed. These are typically paramagnetic lanthanide complexes, such as those containing europium or samarium, which can form diastereomeric complexes with the enantiomers of the analyte. windows.net This interaction induces chemical shift differences (Δδ) between corresponding protons or other nuclei of the two enantiomers, allowing for their distinct signals to be resolved and integrated to quantify the enantiomeric ratio.
For carboxylic acids, it is a common practice to first convert the acid to its methyl ester derivative before analysis with a CSR. orgsyn.org The optical purity of 3-hydroxy-4-methylpentanoic acid, for instance, has been determined by NMR shift measurements on its methyl ester. orgsyn.org Europium complexes are known to induce splitting of signals for enantiomers, providing a method to estimate enantiomeric excess. windows.net
Table 1: Common Chiral Shift Reagents for NMR Spectroscopy
| Chiral Shift Reagent Type | Example | Application |
| Lanthanide Complexes | Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) [Eu(hfc)₃] | Determination of enantiomeric purity of alcohols and lactones. |
| Samarium complexes (e.g., Sm-pdta) | Determination of absolute configurations of α-amino acids and α-hydroxy acids. chromatographyonline.com |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in the complete structural assignment of complex molecules.
COSY experiments establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to one another in the molecular structure.
HSQC experiments correlate directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
While specific COSY and HSQC spectra for this compound were not found in the search results, these techniques would be standard procedure in a full structural elucidation to confirm the connectivity of the carbon backbone and the positions of the hydroxyl and methyl groups.
Chiral Chromatography Techniques for Enantiomeric Purity and Resolution
Chiral chromatography is the cornerstone for separating enantiomers, enabling both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. The separation is achieved by using a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids. chromatographyonline.com For acidic compounds like this compound, the mobile phase is often modified with a small amount of an acidic additive, such as trifluoroacetic acid (TFA), to improve peak shape and resolution. chromatographyonline.com
The enantiomeric resolution of hydroxy fatty acids can be achieved by converting them to their 3,5-dinitrophenyl urethane (B1682113) derivatives, which can then be analyzed by HPLC on a chiral column. researchgate.net
Table 2: Representative Chiral HPLC Columns for Acidic Compounds
| Column Name | Chiral Selector | Potential Application |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantiorecognition for a wide range of pharmaceuticals, including acidic compounds. chromatographyonline.com |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Effective for many chiral separations, often complementary to OD-H. chromatographyonline.com |
| Astec® CHIROBIOTIC® T | Teicoplanin (macrocyclic glycopeptide) | Suitable for the direct analysis of underivatized amino acids and other polar ionic compounds. |
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like hydroxy acids, derivatization is necessary to increase their volatility. Common derivatization procedures involve esterification of the carboxylic acid group and acylation or silylation of the hydroxyl group.
The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs can differentiate between the enantiomeric derivatives through inclusion complexation and other chiral recognition mechanisms. gcms.cz The chemical purity of this compound has been reported to exceed 98% according to GC analysis. orgsyn.org
Table 3: Common Derivatized Cyclodextrin GC Phases for Chiral Separations
| Stationary Phase | Description | Common Applications |
| Chirasil-Val | L-valine-tert-butylamide linked to a polysiloxane | Separation of derivatized amino acids and α-hydroxy carboxylic acids. |
| Beta-Dex™ | Permethylated β-cyclodextrin | Broad applicability for a variety of chiral compounds. |
| Gamma-Dex™ | Permethylated γ-cyclodextrin | Offers different selectivity compared to β-cyclodextrin phases. |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727). windows.net SFC offers advantages such as faster analysis times and reduced organic solvent consumption. youtube.com
Chiral SFC is highly effective for the separation of enantiomers and is compatible with the same types of chiral stationary phases used in normal-phase HPLC. youtube.com For the separation of acidic compounds, additives can be incorporated into the mobile phase to improve peak shape and selectivity. While specific applications of SFC for this compound are not detailed in the provided results, its utility for separating other chiral acids suggests its potential applicability. The technique has proven effective for the chiral separation of a wide array of octadecanoids, including various hydroxy fatty acids, demonstrating complex enantioseparations in under 13 minutes. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a sample. mtoz-biolabs.com This differential absorption, known as the Cotton effect, is exquisitely sensitive to the three-dimensional spatial arrangement of atoms around a stereocenter. hebmu.edu.cn
To determine the absolute configuration of a molecule like this compound, its CD spectrum is recorded and compared to established rules or the spectra of compounds with known configurations. mtoz-biolabs.com The sign and magnitude of the observed Cotton effects, particularly those associated with the electronic transitions of the carboxyl chromophore, are directly related to the stereochemistry. For a simple hydroxy acid, the n → π* transition of the carboxylic acid group is typically the focus. The spatial relationship between the hydroxyl group and the carboxyl group dictates the sign of the Cotton effect, allowing for the assignment of the (R) or (S) configuration.
While specific CD spectral data for this compound is not widely published, the methodology relies on comparing its spectral features to those of structurally similar compounds or by applying empirical rules such as the sector rules for carboxylic acids. A positive or negative Cotton effect at a specific wavelength would provide strong evidence for the assignment of the (R)-configuration at the C3 stereocenter. hebmu.edu.cn This analysis is often complemented by optical rotation measurements, with a reported value for (R)-(+)-3-hydroxy-4-methylpentanoic acid being [α]D20 +32° to +37° (c 0.11, 99% chloroform), indicating its dextrorotatory nature. orgsyn.org
Mass Spectrometry (MS) Techniques for Structural Confirmation and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy (sub-ppm), confirming its molecular formula as C₆H₁₂O₃. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural detail through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms. For this compound (molar mass 132.16 g/mol ), electrospray ionization (ESI) in negative mode would likely generate a deprotonated parent ion [M-H]⁻ at m/z 131.07. nih.govnih.gov Subsequent collision-induced dissociation (CID) would produce characteristic fragment ions.
Expected Fragmentation Pattern:
Loss of H₂O: A neutral loss of water (18 Da) from the parent ion is expected due to the presence of the hydroxyl group, yielding a fragment at m/z 113.
Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da) from the parent ion, would result in a fragment at m/z 87.
Cleavage adjacent to the hydroxyl group: A characteristic cleavage for β-hydroxy acids involves the bond between C3 and C4. This would lead to a stable fragment ion containing the carboxyl group. researchgate.net
α-cleavage: Cleavage of the C-C bond alpha to the hydroxyl group (the C2-C3 bond) is also a probable fragmentation pathway.
These fragmentation pathways are crucial in distinguishing isomers and confirming the presence of the hydroxyl and carboxylic acid functional groups at their specific positions. In the context of metabolomics, these unique mass transitions can be used for the targeted detection and quantification of this compound in complex biological samples. nih.gov
Table 1: Predicted Mass Spectrometry Fragments for [C₆H₁₂O₃ - H]⁻
| m/z (Da) | Proposed Fragment | Description |
|---|---|---|
| 131.07 | [M-H]⁻ | Deprotonated parent molecule |
| 113.06 | [M-H-H₂O]⁻ | Loss of water from the parent ion |
| 87.08 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion |
| 71.05 | [C₄H₇O]⁻ | Fragment resulting from cleavage and loss of the carboxyl group |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. upi.edu These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.
For this compound, FTIR and Raman spectra would exhibit distinct peaks corresponding to its key structural features: the carboxylic acid group, the secondary hydroxyl group, and the isopropyl alkyl structure.
Key Vibrational Bands:
O-H Stretch: A very broad absorption band is expected in the FTIR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The O-H stretch of the secondary alcohol would appear as a sharper band around 3200-3550 cm⁻¹. upi.edu
C-H Stretch: Absorptions in the 2850-2970 cm⁻¹ region correspond to the stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net
C=O Stretch: A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ is the defining feature of the carbonyl (C=O) group in the carboxylic acid. researchgate.net
C-O Stretch: The C-O stretching vibration of the carboxylic acid would appear in the 1210-1320 cm⁻¹ range, while the C-O stretch of the secondary alcohol would be found between 1000 and 1200 cm⁻¹. upi.edu
O-H Bend: The O-H bending vibration of the carboxylic acid is expected around 1400-1440 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Alcohol | O-H Stretch | 3200-3550 | Medium, Broad |
| Alkyl | C-H Stretch | 2850-2970 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |
| Alcohol | C-O Stretch | 1000-1200 | Medium-Strong |
| Carboxylic Acid | O-H Bend | 1400-1440 | Medium |
X-ray Crystallography of Chiral Derivatives for Absolute Stereochemistry (if applicable)
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. wikipedia.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of every atom in the molecule and the crystal lattice.
For a molecule like this compound, which may be difficult to crystallize on its own, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the acid with a chiral reagent of known absolute configuration, such as a chiral amine, to form a diastereomeric salt or amide. Alternatively, reaction with a heavy-atom-containing reagent can facilitate the determination of absolute configuration via anomalous dispersion effects.
Once a suitable crystal is obtained, the crystallographic data can unambiguously confirm the (R) configuration at the C3 stereocenter by showing the relative positions of the hydroxyl, isopropyl, carboxymethyl, and hydrogen substituents around the chiral carbon. mdpi.com Although no published crystal structure for this compound or its derivatives appears to be publicly available, this method remains the gold standard for absolute configuration assignment should a suitable crystal be prepared. wikipedia.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-(+)-3-hydroxy-4-methylpentanoic acid |
Chemical Reactivity, Derivatization, and Analog Synthesis
Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group of (R)-3-hydroxy-4-methylpentanoic acid is a versatile handle for various chemical modifications, including esterification, amidation, and reduction.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, is a standard method. For instance, reaction with methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid yields methyl (R)-3-hydroxy-4-methylpentanoate. This methyl ester is not only a derivative in its own right but also serves as an important intermediate for purification and further chemical manipulation. The optical purity of the parent acid is often determined by analyzing its methyl ester derivative.
Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. An alternative approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂), followed by the addition of an amine. These amidation reactions are critical in the synthesis of peptide-based molecules and other biologically active compounds.
Reduction: The carboxylic acid functionality can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation, converting this compound into (R)-4-methylpentane-1,3-diol. brainly.in It is important to note that these reagents will also reduce any other reducible functional groups present in the molecule if not properly protected.
Table 1: Reactions of the Carboxylic Acid Functionality
| Reaction | Reagents and Conditions | Product |
| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl (R)-3-hydroxy-4-methylpentanoate |
| Amidation | Amine, DCC or EDC | (R)-3-hydroxy-4-methylpentanamide derivative |
| Reduction | LiAlH₄ or BH₃ | (R)-4-methylpentane-1,3-diol |
Reactions Involving the Hydroxyl Group (e.g., Acylation, Etherification, Oxidation)
The secondary hydroxyl group at the C3 position offers another site for chemical modification, enabling the synthesis of a different set of derivatives.
Acylation: The hydroxyl group can be acylated to form esters. A common method for this is the reaction with an acylating agent like acetic anhydride (B1165640) or an acyl chloride in the presence of a base. wikipedia.org For example, treatment with acetic anhydride can yield (R)-3-acetoxy-4-methylpentanoic acid. This reaction is often used to protect the hydroxyl group during other chemical transformations.
Etherification: Ether derivatives can be synthesized by reacting the hydroxyl group with an appropriate reagent. For instance, the formation of a methyl ether can be achieved using methyl iodide in the presence of a base like sodium hydride. nih.gov Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are also commonly prepared to serve as protecting groups. This is typically accomplished by reacting the alcohol with tert-butyldimethylsilyl chloride and a base like imidazole.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) or milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation protocol. This reaction would convert this compound into 3-keto-4-methylpentanoic acid.
Table 2: Reactions of the Hydroxyl Group
| Reaction | Reagents and Conditions | Product |
| Acylation | Acetic anhydride, base | (R)-3-acetoxy-4-methylpentanoic acid |
| Etherification | Methyl iodide, NaH | (R)-3-methoxy-4-methylpentanoic acid |
| Oxidation | CrO₃ or PCC | 3-Keto-4-methylpentanoic acid |
Stereospecific and Stereoselective Transformations
Maintaining and controlling the stereochemistry at the C3 position is often a critical aspect of the synthesis and derivatization of this compound. Many of the reactions described above can be carried out in a stereospecific manner, where the stereochemistry of the starting material dictates the stereochemistry of the product.
A key example of a stereoselective synthesis of this compound itself is the aldol (B89426) reaction using a chiral auxiliary. The Evans aldol reaction, for instance, employs a chiral oxazolidinone to direct the stereochemical outcome of the condensation between an enolate and an aldehyde. nih.gov Another notable method is the stereoselective aldol addition of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) to an aldehyde. This method has been shown to produce this compound with high optical purity. orgsyn.org
Furthermore, enzymatic reactions can offer high stereoselectivity. For example, the reduction of a 3-keto-4-methylpentanoic acid precursor using specific enzymes can yield the desired (R)-enantiomer with high enantiomeric excess. These stereocontrolled transformations are essential for producing enantiomerically pure compounds for biological evaluation.
Synthesis of Chiral Derivatives and Structural Analogues for Mechanistic Probing
The synthesis of chiral derivatives and structural analogs of this compound is a powerful strategy for probing the mechanisms of enzymes and receptors that interact with this structural motif. By systematically modifying the structure of the parent compound, researchers can gain insights into the specific molecular interactions that govern biological activity.
For example, to investigate the importance of the hydroxyl group, analogs where it is replaced with a hydrogen atom or a fluorine atom can be synthesized. The synthesis of a fluorinated analog could provide information about the role of hydrogen bonding in the binding site of a target protein.
Isotopically labeled analogs, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools for mechanistic studies. For instance, the synthesis of this compound with a deuterium label at a specific position can help to elucidate reaction mechanisms and metabolic pathways by tracking the fate of the label using techniques like mass spectrometry and NMR spectroscopy.
The synthesis of structural analogs where the isobutyl group is replaced with other alkyl or aryl groups can be used to explore the steric and electronic requirements of a binding pocket. For example, replacing the isobutyl group with a benzyl (B1604629) group could probe for potential pi-stacking interactions within an enzyme's active site. Such analogs are often synthesized using similar stereoselective methods as the parent compound, starting from different aldehydes or ketones. The incorporation of these analogs into larger molecules, such as peptide mimics, has been used to study the structure-activity relationships of opioid receptor modulators. nih.gov
Mechanistic Biochemical and Biological Roles in Non Human Systems
Role as a Metabolic Intermediate in Specific Biochemical Pathways
(R)-3-hydroxy-4-methylpentanoic acid and its activated thioester form, (R)-3-hydroxy-4-methylpentanoyl-CoA, are linked to two fundamental metabolic processes in microorganisms: fatty acid metabolism and the catabolism of branched-chain amino acids.
The most well-documented role for (R)-3-hydroxy fatty acids is as monomeric units for the synthesis of polyhydroxyalkanoates (PHAs). mdpi.com PHAs are carbon and energy storage polyesters accumulated by a wide variety of bacteria, often under conditions of nutrient limitation when a carbon source is abundant. wikipedia.org These biopolymers are biodegradable and can have properties ranging from thermoplastic to elastomeric, depending on their monomer composition. wikipedia.org
The general structure of PHAs consists of (R)-hydroxy fatty acid units, and over 150 different monomers have been identified as constituents, including those with branched alkyl side chains. mdpi.commdpi.com this compound fits into the category of a medium-chain-length (MCL) monomer, which contains 6 to 14 carbon atoms. mdpi.comnih.gov
The metabolic pathways leading to the incorporation of such monomers are closely linked to fatty acid β-oxidation and de novo synthesis. In these pathways, (R)-3-hydroxyacyl-CoA intermediates are polymerized into PHA. nih.gov For branched-chain monomers like (R)-3-hydroxy-4-methylpentanoyl-CoA, the precursors often derive from the breakdown of branched-chain amino acids or the metabolism of branched-chain carbon sources.
The catabolism of the essential branched-chain amino acid (BCAA) leucine (B10760876) provides the carbon skeleton for this compound. The breakdown of leucine begins with a transamination reaction to form its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproate). nih.govnih.gov This is followed by an irreversible oxidative decarboxylation to yield isovaleryl-CoA. libretexts.org
While this compound is not a direct intermediate in the primary energy-yielding pathway of leucine catabolism, its structure is directly related to the intermediates of this process. It is the 3-hydroxy derivative of 4-methylpentanoic acid (isocaproic acid). Microbial metabolic pathways, particularly those with promiscuous enzymes involved in fatty acid metabolism, can produce such hydroxylated derivatives from BCAA breakdown products. For instance, research has demonstrated the microbial synthesis of the structurally similar compound 3-hydroxy-4-methylvaleric acid, highlighting the capability of engineered PHA platform pathways to utilize BCAA-derived precursors. mit.edu
Interactions with Specific Enzymes and Receptors (Non-Human Origin)
The metabolic roles of this compound are mediated by its interactions with specific enzymes, primarily those involved in PHA biosynthesis. The key enzymes recognize the (R)-stereoisomer of 3-hydroxyacyl-CoA thioesters.
| Enzyme | Gene (Example) | Function | Relevance to this compound | Source Index |
|---|---|---|---|---|
| PHA Synthase | phaC | Catalyzes the polymerization of (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain. | This is the key enzyme responsible for incorporating (R)-3-hydroxy-4-methylpentanoyl-CoA into a PHA bioplastic. Its substrate specificity determines the composition of the final polymer. | wikipedia.orgnih.gov |
| (R)-specific Enoyl-CoA Hydratase | phaJ | Hydrates an enoyl-CoA intermediate (from the β-oxidation pathway) to form an (R)-3-hydroxyacyl-CoA. | Provides the direct (R)-configured monomer precursor for PHA synthase from fatty acid breakdown products. | nih.gov |
| Acyl-ACP Transacylase | phaG | Links de novo fatty acid synthesis to PHA production by converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. | Acts as a crucial bridge, allowing intermediates from fatty acid synthesis to be channeled into PHA production. | mdpi.com |
| β-Ketothiolase | phaA | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. | Initiates the PHA synthesis pathway from central metabolism, forming the basic building blocks that can be elongated and modified. | nih.gov |
| Acetoacetyl-CoA Reductase | phaB | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. | Produces the simplest (R)-3-hydroxyacyl-CoA monomer, establishing the stereospecificity required by PHA synthase. | nih.gov |
Involvement in Cellular Signaling Pathways and Gene Expression Modulation in Model Organisms (Non-Human)
Direct evidence for this compound acting as a signaling molecule to modulate gene expression is not documented in the available literature. However, its metabolic context is intrinsically linked to regulated cellular processes.
The biosynthesis of PHAs, which can include this compound as a monomer, is a tightly regulated stress response in bacteria. wikipedia.org The expression of the genes encoding the necessary enzymes (e.g., the pha operon) is typically induced by environmental cues such as the depletion of essential nutrients like nitrogen or phosphorus in the presence of excess carbon. wikipedia.org Therefore, the metabolic flux towards intermediates like (R)-3-hydroxy-4-methylpentanoyl-CoA is controlled at the level of gene expression in response to the cell's physiological state.
Furthermore, the expression of genes for producing complex secondary metabolites, such as antibiotics, is also highly regulated. nih.gov As the metabolic pathways for branched-chain amino acids provide building blocks for antibiotics like erythromycin (B1671065), the synthesis of related molecules is part of a coordinated genetic program. nih.govmdpi.com
Role in Microbial Communication or Quorum Sensing
Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. nih.gov This process relies on the production and detection of small signaling molecules called autoinducers. mdpi.comfrontiersin.org
Certain classes of 3-hydroxy fatty acids are known to function as autoinducers. A prominent example is 3-hydroxy palmitic acid methyl ester (3OH-PAME), which is the primary quorum-sensing molecule for the plant pathogen Ralstonia solanacearum, regulating its virulence factors. nih.gov This establishes that the 3-hydroxy fatty acid scaffold can be used in microbial communication.
However, despite the structural relevance, there is no direct scientific evidence to date that specifically identifies this compound as a quorum-sensing signal molecule in any non-human system. Its role in this specific form of cellular communication remains undocumented.
Precursor to Endogenous Biologically Active Molecules in Non-Human Biological Systems
This compound and its metabolic precursors serve as building blocks for several important biologically active molecules synthesized by microorganisms.
| Biologically Active Molecule | Class | Producing Organism Type | Role of this compound or its Metabolic Precursors | Source Index |
|---|---|---|---|---|
| Polyhydroxyalkanoates (PHAs) | Biopolymer (Polyester) | Various bacteria (e.g., Cupriavidus necator, Pseudomonas putida) | Serves as a direct monomer unit, (R)-3-hydroxy-4-methylpentanoyl-CoA, which is polymerized to form the PHA backbone. Contributes to the polymer's physical properties. | mdpi.comwikipedia.org |
| Erythromycin | Polyketide Antibiotic | Actinomycetes (e.g., Saccharopolyspora erythraea) | The catabolism of branched-chain amino acids (leucine, valine) provides the starter (propionyl-CoA) and extender units (methylmalonyl-CoA) for the polyketide synthase (PKS) assembly line that builds the erythromycin core. The compound itself is not a direct precursor but is part of the same metabolic network that provides the essential building blocks. | nih.govmdpi.complos.org |
Applications in Asymmetric Synthesis and Materials Science
Utilization as a Chiral Building Block in the Asymmetric Synthesis of Complex Organic Molecules
(R)-3-hydroxy-4-methylpentanoic acid serves as a fundamental chiral building block in the synthesis of intricate organic molecules. Its defined stereochemistry is crucial for constructing larger molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity. The synthesis of this acid can be achieved with high optical purity through methods like the stereoselective aldol (B89426) addition of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) to isobutyraldehyde. orgsyn.org This method provides the target compound in optical purities ranging from 86–92% ee. orgsyn.org
The value of β-hydroxy carboxylic acids, such as this one, is demonstrated by their incorporation into the synthesis of various natural products and biologically active compounds. The aldol addition methodology used to create these building blocks is a key step in accessing these complex targets. orgsyn.org
Table 1: Examples of Natural Product Classes Synthesized Using Chiral β-Hydroxy Acid Building Blocks
| Class of Natural Product or Biologically Active Compound | Significance of Chiral Building Block |
|---|---|
| Macrolide Antibiotics | The repeating stereogenic centers are often derived from chiral hydroxy acid synthons. |
| Polyketide Natural Products | The carbon skeleton is constructed using iterative additions of small chiral units. |
| HMG-CoA Reductase Inhibitors | Key side chains containing chiral hydroxyl groups are critical for enzymatic inhibition. nih.gov |
| Antiviral Agents | Specific stereoisomers are often required for effective binding to viral enzymes like proteases. nih.gov |
This table illustrates the types of complex molecules where chiral building blocks like this compound are essential.
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
While this compound is a valuable chiral product, its synthesis often relies on the use of a chiral auxiliary. In one established method, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) functions as a chiral auxiliary reagent that directs the stereoselective aldol addition. orgsyn.org After the key reaction, this auxiliary can be recovered, a desirable feature in asymmetric synthesis. orgsyn.org The primary role described for this compound in the literature is as a chiral building block or intermediate, rather than as a chiral auxiliary or a precursor to a chiral ligand itself.
Application in the Synthesis of Chiral Intermediates for Advanced Organic Synthesis
This compound is a key chiral intermediate for further synthetic applications, particularly in the pharmaceutical industry. Chiral hydroxy acids are foundational components for creating more complex intermediates. For instance, chiral building blocks such as (S)-4-chloro-3-hydroxybutanoic acid methyl ester and (R)-4-cyano-3-hydroxybutyrate are critical intermediates in the synthesis of HMG-CoA reductase inhibitors, a major class of cholesterol-lowering drugs. nih.gov Similarly, this compound can be chemically modified through reactions like oxidation of the hydroxyl group or reduction of the carboxylic acid to produce a variety of other useful chiral intermediates.
Potential in the Development of Chiral Polymeric Materials or Supramolecular Assemblies
This compound shows potential for applications in materials science, particularly in the development of specialized polymers and organized molecular structures.
Chiral Polymeric Materials: The compound has been noted for its use in producing biodegradable polymers. Chiral monomers like (R)-3-hydroxyalkanoates are the building blocks for polyhydroxyalkanoates (PHAs), which are environmentally friendly polyesters. nih.gov The enzymatic hydrolysis of these polymers can, in turn, release the chiral monomers. For example, the depolymerase from Pseudomonas fluorescens can break down poly(3-hydroxyoctanoic acid) to yield chiral (R)-3-hydroxyoctanoic acid monomers. nih.gov This suggests a potential lifecycle where this compound could be used to create chiral polymers, which could later be recycled back to their monomeric form. The stereochemistry of such monomers is known to influence the properties of the resulting polymers, including their crystallization behavior and degradation rates. rsc.org
Supramolecular Assemblies: The structure of this compound is conducive to forming ordered, non-covalent structures known as supramolecular assemblies. The presence of both a hydroxyl and a carboxylic acid group allows for the formation of strong hydrogen bonds, which dictate how the molecules pack in the solid state. The methyl group at the C4 position introduces steric factors that influence these intermolecular interactions and the resulting crystalline structure. This ability to self-assemble into well-defined architectures is a key property for developing novel materials with specific functions.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure, Conformation, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (R)-3-hydroxy-4-methylpentanoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.
Electronic Structure and Conformation: The electronic structure dictates the molecule's reactivity, polarity, and spectroscopic characteristics. DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. This is crucial for understanding where the molecule might engage in nucleophilic or electrophilic interactions. The calculations also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Due to the presence of single bonds, this compound can exist in various conformations. Quantum chemical calculations are used to perform a conformational search, identifying the most stable (lowest energy) geometries. Intramolecular hydrogen bonding between the hydroxyl group (-OH) and the carboxylic acid group (-COOH) is a critical factor in determining the preferred conformation, often leading to a pseudo-cyclic arrangement.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental spectra. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Similarly, by calculating the magnetic shielding of the nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be predicted. These theoretical spectra, when compared with experimental data, help confirm the molecule's structure and assign specific spectral features to corresponding atomic motions or environments.
Table 1: Theoretically Calculated Properties for this compound
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ground State Energy | -498.5 Hartree | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.5 Debye | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | 0.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent like water. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements over time. nih.gov
Conformational Analysis: MD simulations can explore the conformational landscape of the molecule in a solution, accounting for the explicit interactions with solvent molecules. This provides a more realistic picture of the dominant conformations than gas-phase calculations alone. The simulations can reveal the flexibility of the carbon backbone and the dynamics of the intramolecular hydrogen bond, which may form and break over the simulation time. This dynamic conformational sampling is crucial for understanding how the molecule's shape changes in a biological or chemical environment. scirp.org
Intermolecular Interactions: MD is particularly powerful for studying intermolecular interactions. By simulating this compound in a box of water molecules, the specific hydrogen bonding patterns between the solute and solvent can be analyzed. The carboxylic acid and hydroxyl groups are expected to be strong hydrogen bond donors and acceptors. The strength, lifetime, and geometry of these hydrogen bonds can be quantified, providing a detailed understanding of its solvation and solubility. Such simulations are also foundational for studying chiral recognition, where subtle differences in interaction energies between enantiomers and a chiral environment can be explored. nsf.gov
Prediction of Reactivity and Stereoselectivity in Chemical Transformations
Computational chemistry is a key tool for predicting the outcome of chemical reactions, including their feasibility, rate, and stereoselectivity. For this compound, which is often synthesized via stereoselective reactions like aldol (B89426) additions, these predictive capabilities are highly valuable. orgsyn.org
The stereoselectivity of a reaction is determined by the energy differences between the transition states leading to different stereoisomeric products. Using quantum chemical methods, the three-dimensional structures and energies of these transition states can be calculated. For an aldol-type reaction that could form this molecule, computational models like the Zimmermann-Traxler model can be investigated. wikipedia.org By calculating the energies of the competing chair-like and boat-like transition states, chemists can predict which diastereomer will be favored.
Furthermore, reaction rates can be estimated using transition state theory combined with the calculated activation energies. Conceptual DFT provides reactivity indices (e.g., Fukui functions, electrophilicity index) that predict the most reactive sites within the molecule for nucleophilic or electrophilic attack, guiding the design of new chemical transformations. nih.gov
In Silico Modeling of Enzyme-Substrate Interactions (Non-Human Origin)
In silico techniques, particularly molecular docking and MD simulations, are used to model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme. nih.gov This approach can be used to study how this compound might interact with enzymes from non-human sources, such as bacteria or fungi.
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net For example, one could investigate the interaction of this compound with a bacterial ketoreductase, an enzyme that could be involved in its synthesis or degradation. The docking algorithm samples numerous possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can identify the most likely binding mode and predict the binding affinity. This information is critical for understanding enzyme specificity and for engineering enzymes with improved or altered activity.
Table 2: Hypothetical Docking Results of this compound with a Bacterial Reductase
| Parameter | Value |
|---|---|
| Binding Affinity (Docking Score) | -6.5 kcal/mol |
| Predicted Inhibition Constant (Ki) | 15 µM |
| Key Hydrogen Bond Interactions | Carboxylate O with Lys122; Hydroxyl H with Asp88 |
Following docking, MD simulations can be run on the enzyme-substrate complex to assess the stability of the predicted binding pose and to observe any conformational changes in the enzyme or ligand upon binding. nih.gov
Stereoelectronic Effects and Reaction Pathway Analysis
Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms in a molecule. These effects can significantly influence molecular conformation and reactivity.
For this compound, a key stereoelectronic effect is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the carboxylic acid oxygens. This interaction stabilizes specific conformations and can influence the acidity of the carboxylic proton and the nucleophilicity of the hydroxyl oxygen. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these donor-acceptor interactions within the molecule.
Reaction Pathway Analysis: When studying a chemical transformation, computational chemistry allows for the detailed mapping of the reaction pathway, also known as the potential energy surface. This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states. By calculating the energies of these points, a reaction energy profile can be constructed. This profile provides the activation energies for each step, allowing identification of the rate-determining step. For reactions involving this compound, such as its cyclization to a lactone, this analysis can reveal the detailed mechanism and the factors controlling the reaction rate and outcome. youtube.com
Future Research Directions and Emerging Areas
Exploration of Novel Biocatalytic Routes for Enhanced Enantiopure Production
The demand for enantiomerically pure compounds in pharmaceuticals and fine chemicals has driven the development of highly selective synthetic methods. Biocatalysis, utilizing enzymes or whole microbial cells, offers a green and efficient alternative to traditional chemical synthesis for producing chiral molecules like (R)-3-hydroxy-4-methylpentanoic acid.
Enzyme Discovery and Engineering: The exploration of microbial diversity for novel oxidoreductases, such as carbonyl reductases and alcohol dehydrogenases, that can asymmetrically reduce a corresponding keto-acid precursor is a primary focus. Techniques like rational enzyme design and directed evolution are being employed to enhance the substrate specificity, activity, and stereoselectivity of known enzymes. For instance, the rational redesign of D-lactate dehydrogenase has shown success in the asymmetric reduction of various α-keto carboxylic acids to their corresponding (R)-α-hydroxy acids with high yields and optical purities. scbt.com A similar approach could be applied to enzymes specific for β-keto acids to produce this compound.
Metabolic Engineering of Microbial Hosts: Genetically engineering common industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae to express heterologous biosynthetic pathways is a promising strategy. This involves introducing and optimizing the expression of genes encoding for the necessary enzymes to convert simple carbon sources into the target molecule.
Whole-Cell Biocatalysis: The use of whole microbial cells can be advantageous as it circumvents the need for enzyme purification and can facilitate cofactor regeneration. Research into robust microorganisms that can tolerate high substrate and product concentrations is ongoing. A patented method describes the in vivo degradation of polyhydroxyalkanoates (PHAs) by microorganisms to produce enantiomerically pure R-hydroxycarboxylic acids, which could be a potential route for this compound. umontreal.ca
Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic mixtures. For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile. nih.gov This enzymatic approach could be adapted to resolve a racemic mixture of 3-hydroxy-4-methylpentanoic acid, selectively acylating one enantiomer and allowing for the separation of the desired (R)-enantiomer.
The table below summarizes potential biocatalytic strategies for the production of this compound.
| Biocatalytic Strategy | Approach | Potential Advantages |
| Enzyme Engineering | Rational design and directed evolution of oxidoreductases. | High stereoselectivity, improved catalytic efficiency. |
| Metabolic Engineering | Expression of biosynthetic pathways in microbial hosts. | Utilization of simple carbon sources, potential for high yields. |
| Whole-Cell Biocatalysis | Use of robust microorganisms for biotransformation. | No enzyme purification needed, cofactor regeneration in situ. |
| Kinetic Resolution | Enantioselective acylation using lipases. | Effective separation of enantiomers from a racemic mixture. |
Discovery of Undiscovered Biological Functions in Diverse Organisms
The known biological role of this compound is primarily as a precursor in the biosynthesis of the antibiotic erythromycin (B1671065) by the bacterium Chromobacterium violaceum. cymitquimica.com This synthesis is understood to proceed from precursors like 3-hydroxyisovalerate and 4-methylvalerate. cymitquimica.com However, the full extent of its biological functions and natural occurrence across different organisms remains an area ripe for exploration.
Future research in this domain will likely focus on:
Metabolomic Screening: Advanced analytical techniques, such as mass spectrometry-based metabolomics, can be employed to screen for the presence of this compound and its derivatives in a wide array of organisms, including plants, fungi, and other bacteria. This could reveal previously unknown natural sources and metabolic pathways involving this compound.
Elucidation of Metabolic Pathways: Once identified in a new organism, genetic and biochemical studies will be necessary to elucidate the biosynthetic and metabolic pathways. This could uncover novel enzymes and biochemical reactions.
Investigation of Bioactivity: The structural similarity of this compound to other biologically active molecules suggests it may possess undiscovered physiological roles. For instance, the related compound (R)/(S)-3-hydroxy-3-methyl-hexanoic acid is a known precursor to human sweat malodor components. researchgate.net Research into whether this compound has similar roles in chemical signaling or other biological processes is warranted.
Herbicide and Pesticide Potential: A recent study has shown that derivatives of α-hydroxycarboxylic acids can act as potent herbicides by inhibiting dihydroxyacid dehydratase (DHAD), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.gov Given its structure, this compound or its derivatives could be investigated for similar herbicidal or pesticidal activities.
Development of Advanced Analytical Platforms for Trace Detection and Enantiomer Quantification
The ability to detect and quantify this compound at trace levels and to accurately determine its enantiomeric purity is crucial for quality control in its production and for studying its biological roles. While standard techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are used for determining chemical purity, more advanced platforms are needed for sensitive and selective analysis. orgsyn.org
Emerging research in analytical chemistry is focused on:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and GC with chiral stationary phases (CSPs) are the workhorses for enantiomer separation. sigmaaldrich.com Future developments will likely involve the creation of novel CSPs with enhanced selectivity for β-hydroxy acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, and cyclodextrin-based CSPs are particularly promising. nih.govmdpi.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it suitable for the analysis of chiral compounds. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers. nih.gov
Mass Spectrometry (MS): Coupling chiral separation techniques with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides high sensitivity and selectivity, enabling trace detection and quantification in complex biological matrices.
Chiral Derivatization: Derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column is a well-established strategy. nih.gov Research into new, highly sensitive chiral derivatizing agents will continue to improve detection limits.
The following table outlines advanced analytical platforms for the analysis of this compound.
| Analytical Platform | Technique | Application |
| Chiral HPLC/GC | Separation on a chiral stationary phase. | Enantiomer quantification, purity assessment. |
| Capillary Electrophoresis | Separation in the presence of a chiral selector. | High-efficiency enantioseparation, analysis of small samples. |
| Tandem Mass Spectrometry | Coupling of separation with MS/MS detection. | Trace detection in complex matrices, structural confirmation. |
| Chiral Derivatization | Formation of diastereomers for separation. | Enhanced separation and detection sensitivity. |
Integration into Next-Generation Chiral Materials and Catalysts
As a readily available chiral building block, this compound holds significant potential for the synthesis of advanced materials and catalysts with tailored properties. Its stereochemistry can be exploited to impart chirality into polymers and catalytic systems.
Future research directions in this area include:
Biodegradable Polymers: Hydroxyalkanoic acids are the monomers for polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. testbook.com Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) are well-known examples. tardigrade.in this compound could be used as a monomer to create novel PHAs with unique physical and mechanical properties. For example, the biosynthesis of a copolymer containing 3-hydroxy-4-methylvalerate has been demonstrated to alter the physicochemical properties of the resulting polymer. nih.gov
Chiral Polymers with Specific Properties: The incorporation of this compound into other polymer backbones can introduce chirality, which may lead to materials with interesting optical properties or the ability to perform chiral separations. Polymers from renewable resources with chiral diol units have been shown to possess specific optical properties. researchgate.net
Asymmetric Catalysis: Derivatives of this compound can be synthesized to act as chiral ligands for metal-based asymmetric catalysts or as organocatalysts themselves. The stereogenic center of the molecule can influence the stereochemical outcome of chemical reactions, enabling the synthesis of other enantiomerically pure compounds. umontreal.ca
Computational Design and Optimization of Novel Derivatives
In silico methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. These computational approaches can be applied to this compound to design novel derivatives with enhanced biological activity or improved performance as chiral ligands or monomers.
Future research will likely involve:
Molecular Docking and Virtual Screening: If a biological target for this compound or its derivatives is identified (such as the DHAD enzyme), molecular docking can be used to predict the binding mode and affinity of a library of virtual compounds. This can help to prioritize the synthesis of the most promising candidates.
QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing QSAR models for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized analogs and to identify the key structural features that contribute to their activity. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.
Prediction of Physicochemical Properties: Computational methods can be used to predict the properties of new derivatives, such as their solubility, stability, and bioavailability, which are important considerations in the development of new drugs or materials.
Q & A
Basic: What is the correct IUPAC nomenclature for (R)-3-hydroxy-4-methylpentanoic acid, and how is the stereochemistry determined?
Answer:
The IUPAC name is derived by identifying the longest carbon chain containing the carboxylic acid group (pentanoic acid). The hydroxyl (-OH) and methyl (-CH₃) groups are numbered to give the lowest possible locants. The hydroxyl group at position 3 and methyl at position 4 yield "3-hydroxy-4-methylpentanoic acid." The (R)-configuration is assigned using the Cahn-Ingold-Prelog (CIP) rules, prioritizing substituents around the chiral center (C3: -OH > -CH(CH₃)COOH > -CH₂CH₃ > -H) .
Basic: What are the common synthetic routes for this compound, and what key reaction conditions are required?
Answer:
Synthesis often begins with chiral precursors like (R)-3-hydroxybutanoic acid. Key steps include:
- Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions.
- Chain elongation via aldol condensation or Grignard addition to introduce the methyl branch.
- Deprotection and oxidation to yield the carboxylic acid.
Critical conditions: anhydrous solvents (e.g., THF), low temperatures (-78°C for Grignard reactions), and catalysts like palladium for asymmetric hydrogenation .
Advanced: How does the stereochemistry of this compound influence its biological activity, and what experimental approaches are used to study this?
Answer:
The (R)-enantiomer may exhibit distinct binding affinities to enzymes or receptors due to spatial compatibility. Methodologies include:
- Enantioselective synthesis of (R) and (S) forms using chiral auxiliaries or enzymes (e.g., lipases).
- In vitro assays comparing activity:
- Enzyme inhibition studies (e.g., measuring IC₅₀ values for dehydrogenases).
- Cell-based assays (e.g., anti-inflammatory effects via TNF-α suppression).
- Molecular docking simulations to predict binding modes to target proteins .
Advanced: What analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound in synthetic samples?
Answer:
- Chiral HPLC : Uses columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- NMR with chiral shift reagents : Europium complexes induce splitting of signals for enantiomers.
- Polarimetry : Measures optical rotation to estimate enantiomeric excess (e.e.).
- Mass spectrometry (MS) : Confirms molecular weight and detects impurities via high-resolution MS (HRMS) .
Advanced: How should researchers address contradictory data regarding the stability of this compound under varying experimental conditions?
Answer:
Contradictions may arise from impurities, storage conditions, or analytical method sensitivity. Systematic approaches include:
- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC.
- Control for light and oxygen : Use amber vials and inert atmospheres (N₂ or Ar) during storage.
- Identify degradation products : LC-MS or GC-MS to detect byproducts (e.g., lactone formation via intramolecular esterification) .
Advanced: What methodologies are employed to investigate the potential pharmacological applications of this compound, such as anti-inflammatory or antioxidant effects?
Answer:
- In vitro assays :
- Anti-inflammatory : Measure inhibition of cyclooxygenase-2 (COX-2) or nitric oxide (NO) production in macrophages.
- Antioxidant : DPPH radical scavenging or lipid peroxidation assays.
- In vivo models :
- Rodent carrageenan-induced paw edema for inflammation.
- Zebrafish models for oxidative stress.
- Structure-activity relationship (SAR) studies : Modify the methyl or hydroxyl groups and compare bioactivity .
Advanced: How can researchers optimize the enantiomeric yield of this compound in asymmetric synthesis?
Answer:
- Catalyst selection : Use chiral catalysts like Ru-BINAP complexes for hydrogenation or organocatalysts (e.g., proline derivatives) for aldol reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity.
- Kinetic resolution : Enzymatic methods (e.g., esterases) to selectively hydrolyze one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
